ZINC LAURATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is a bright white, powdery solid with a faint odor of bay oil or soap. This compound is commonly found in coconut oil and palm kernel oil and is known for its strong bactericidal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodecanoic acid can be synthesized through various methods. One common method involves the oxidation of dodecanol (a 12-carbon alcohol) using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the hydrolysis of dodecanoyl chloride in the presence of water .

Industrial Production Methods

Industrially, dodecanoic acid is often produced from coconut oil or palm kernel oil through a process called hydrolysis. The oils are subjected to high pressure and temperature, causing the triglycerides to break down into glycerol and fatty acids, including dodecanoic acid .

Análisis De Reacciones Químicas

Types of Reactions

Dodecanoic acid undergoes various chemical reactions, including:

Oxidation: Dodecanoic acid can be oxidized to produce dodecanedioic acid, a dicarboxylic acid.

Reduction: It can be reduced to dodecanol using reducing agents like lithium aluminum hydride.

Esterification: Dodecanoic acid reacts with alcohols to form esters, such as dodecyl dodecanoate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

Major Products

Oxidation: Dodecanedioic acid.

Reduction: Dodecanol.

Esterification: Dodecyl dodecanoate.

Aplicaciones Científicas De Investigación

Cosmetics and Personal Care

Zinc Laurate is widely used in the cosmetics industry for its properties as an anticaking agent , opacifying agent , and viscosity modifier . It enhances the texture and stability of cosmetic formulations, ensuring a smooth application. Additionally, it acts as a dry binder in products such as powders and creams .

Food Industry

In food applications, this compound is recognized for its potential as an anti-caking agent , which helps prevent clumping in powdered food products. Its use contributes to improved flowability and shelf-life of food products .

Plastics and Polymers

This compound serves as a heat stabilizer in polyvinyl chloride (PVC) compounds. It enhances the thermal stability of PVC during processing, contributing to better mechanical properties and durability of the final products . The compound also functions as a lubricant and rheology modifier in PVC processing.

Pharmaceuticals

Recent studies have indicated that this compound exhibits protective effects against intestinal barrier dysfunction induced by pathogens such as enterotoxigenic Escherichia coli (ETEC). In animal models, it has been shown to reduce diarrhea scores and improve intestinal health by maintaining villus height and tight junction integrity . This suggests potential applications in therapeutic formulations aimed at gastrointestinal health.

Case Study 1: Antibacterial Properties

A study investigated the effects of this compound on mice infected with ETEC. Mice pretreated with this compound showed significant protection against weight loss and diarrhea compared to untreated controls. The study highlighted that this compound pretreatment prevented intestinal barrier damage and reduced inflammatory responses associated with ETEC infection .

Case Study 2: Cosmetic Formulations

In cosmetic formulations, the incorporation of this compound has been shown to enhance product stability and texture. For instance, its use in powder formulations resulted in improved flow properties and reduced agglomeration, making it a valuable ingredient in both makeup and skin care products .

Data Table: Applications Summary

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Cosmetics | Anticaking agent, opacifier, viscosity modifier | Improved texture, stability |

| Food Industry | Anti-caking agent | Enhanced flowability |

| Plastics | Heat stabilizer for PVC | Increased thermal stability |

| Pharmaceuticals | Protection against intestinal dysfunction | Reduced diarrhea scores |

Mecanismo De Acción

Dodecanoic acid exerts its effects through various mechanisms:

Antimicrobial Action: It disrupts the lipid membranes of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antiviral Action: It interferes with the replication of viruses by disrupting their lipid envelopes.

Comparación Con Compuestos Similares

Similar Compounds

Undecanoic acid: An 11-carbon fatty acid with similar antimicrobial properties.

Tridecanoic acid: A 13-carbon fatty acid with similar chemical properties.

Dodecanol: The alcohol form of dodecanoic acid, used in similar applications

Uniqueness

Dodecanoic acid is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective as an antimicrobial agent and a versatile precursor in chemical synthesis .

Propiedades

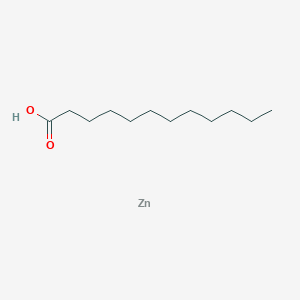

IUPAC Name |

dodecanoic acid;zinc |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCJCIUFYKCFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[Zn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2452-01-9 |

Source

|

| Record name | Zinc laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2452-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.